2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one is a complex organic compound that features a benzofuran ring, a piperidine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction where a piperidine derivative reacts with a suitable leaving group on the benzofuran ring.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by attachment to the piperidine ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of benzofuran, piperidine, and pyrazole rings with biological targets. It can serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with multiple biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one involves its interaction with various molecular targets. The benzofuran ring can interact with aromatic receptors, the piperidine ring can bind to amine receptors, and the pyrazole ring can interact with nitrogen-containing receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3H-1-benzofuran: Shares the benzofuran ring but lacks the piperidine and pyrazole rings.
1-Methylpyrazole: Contains the pyrazole ring but lacks the benzofuran and piperidine rings.
Piperidine: Contains the piperidine ring but lacks the benzofuran and pyrazole rings.
Uniqueness
The uniqueness of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one lies in its combination of three distinct ring systems, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-21(2)10-15-6-4-8-18(20(15)27-21)26-14-19(25)24-9-5-7-16(13-24)17-11-22-23(3)12-17/h4,6,8,11-12,16H,5,7,9-10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUIGJTUIXNHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCCC(C3)C4=CN(N=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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